m-Menth-3(8)-ene

Fragrance chemistry Terpene synthesis Structure-odor relationships

m-Menth-3(8)-ene (CAS 13828-34-7), also systematically named 1-methyl-3-(1-methylethylidene)cyclohexane, is a monocyclic monoterpene hydrocarbon (C₁₀H₁₈, MW 138.25) belonging to the m-menthane structural series. Unlike the exhaustively exploited p-menthane series (methyl and isopropyl groups in a 1,4-para relationship), m-menth-3(8)-ene bears its substituents in a 1,3-meta orientation, with an exocyclic double bond at the 3(8) position—a structural arrangement that fundamentally distinguishes it from common menthene isomers such as p-menth-3-ene, p-menth-1-ene, and limonene.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 13828-34-7
Cat. No. B089254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Menth-3(8)-ene
CAS13828-34-7
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC1CCCC(=C(C)C)C1
InChIInChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h9H,4-7H2,1-3H3
InChIKeyNBSQIOVLBNJEFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Menth-3(8)-ene (CAS 13828-34-7): Structural Identity and Baseline Procurement Reference


m-Menth-3(8)-ene (CAS 13828-34-7), also systematically named 1-methyl-3-(1-methylethylidene)cyclohexane, is a monocyclic monoterpene hydrocarbon (C₁₀H₁₈, MW 138.25) belonging to the m-menthane structural series [1]. Unlike the exhaustively exploited p-menthane series (methyl and isopropyl groups in a 1,4-para relationship), m-menth-3(8)-ene bears its substituents in a 1,3-meta orientation, with an exocyclic double bond at the 3(8) position—a structural arrangement that fundamentally distinguishes it from common menthene isomers such as p-menth-3-ene, p-menth-1-ene, and limonene [2]. It has been identified in trace amounts in Mentha piperita (peppermint) essential oil via GC-MS analysis, and its industrial relevance lies in its potential as a differentiated building block for fragrance and flavor synthesis within the comparatively underexplored m-menthane chemical space .

Why m-Menth-3(8)-ene Cannot Be Interchanged with p-Menthene Isomers or Limonene


The m-menthane scaffold of m-Menth-3(8)-ene represents a structurally distinct chemical space that has been described as 'virgin substrates for fragrance and flavor technology,' in contrast to the exhaustively exploited p-menthane series [1]. The meta (1,3) substitution pattern combined with the exocyclic 3(8) double bond produces measurably different physicochemical properties—including boiling point, density, refractive index, and logP—from its p-menthane counterparts . These differences preclude simple drop-in substitution in synthetic routes, analytical reference standards, and organoleptic formulations. Procurement decisions predicated on in-class interchangeability risk introducing compounds with divergent reactivity profiles, incompatible physical properties, and uncharacterized sensory attributes that cannot be extrapolated from better-studied p-menthane analogs.

m-Menth-3(8)-ene (CAS 13828-34-7): Quantifiable Differentiation Evidence for Scientific Procurement


Skeletal Architecture Differentiation: m-Menthane vs. p-Menthane Substitution Pattern

m-Menth-3(8)-ene is built on the m-menthane skeleton, featuring a 1,3-meta relationship between the methyl and isopropylidene substituents, whereas the industrially dominant p-menth-3-ene (CAS 500-00-5) and limonene (CAS 138-86-3) possess a 1,4-para substitution pattern [1]. This constitutional isomerism is not a trivial nomenclature distinction; it defines entirely different chemical reactivity manifolds and synthetic precursor relationships. The m-menthane series has been explicitly identified as underutilized relative to the 'exhaustively exploited' p-menthane counterparts, positioning m-Menth-3(8)-ene as a differentiated entry point into novel fragrance chemical space [1].

Fragrance chemistry Terpene synthesis Structure-odor relationships

Physicochemical Differentiation: Density, Refractive Index, and Boiling Point vs. p-Menth-3-ene

m-Menth-3(8)-ene exhibits measurably distinct physicochemical constants compared to its closest p-menthane constitutional isomer, p-menth-3-ene (CAS 500-00-5), enabling unambiguous analytical discrimination . The target compound has a reported density (d²⁰₄) of 0.8214 and refractive index (n²⁰D) of 1.467 , while p-menth-3-ene is reported with density 0.813 g/cm³ and refractive index 1.452 . The boiling point range of m-Menth-3(8)-ene (172–174 °C) also differs from the reported 173.5 °C (at 760 mmHg) for p-menth-3-ene . These quantitative differences are sufficient for GC and refractive index-based identity confirmation and purity assessment in procurement quality control workflows.

Physical chemistry Quality control Analytical reference standards

Hydrophobicity Differentiation: LogP Value vs. Common p-Menthane Monoterpenes

m-Menth-3(8)-ene has a calculated XlogP value of 3.7, reported consistently across multiple database sources [1][2]. This value places it at the lower end of the hydrophobicity range for monoterpene hydrocarbons when compared to p-menth-3-ene (estimated LogP 4.732) . The approximately one log unit difference indicates that m-Menth-3(8)-ene is measurably less lipophilic than its p-menthane constitutional isomer, with implications for differential partitioning behavior in multiphase fragrance formulations, differential retention times in reversed-phase chromatographic analysis, and distinct environmental fate profiles.

Partition coefficient Formulation science QSAR modeling

Organoleptic Baseline: Documented 'Agreeable Odor and Cooling Taste' of the Menthene Class

While compound-specific quantitative odor threshold or intensity data for m-Menth-3(8)-ene itself remain absent from the peer-reviewed literature, the menthene hydrocarbon class to which it belongs has been consistently described across reference works as possessing an 'agreeable odor and a cooling taste' [1]. This sensory profile is structurally linked to the menthene skeleton derived from menthol dehydration and distinguishes menthenes—including m-Menth-3(8)-ene—from the dominant citrus-terpenic odor profile of limonene (strong orange/citrus character) [2]. The 'cooling taste' descriptor is particularly noteworthy given the commercial significance of cooling sensates in flavor and oral-care applications, suggesting m-Menth-3(8)-ene may warrant sensory evaluation as a potential cooling flavor precursor distinct from the citrus notes of limonene-based formulations.

Fragrance ingredient Sensory evaluation Cooling agent

Analytical Detectability: GC-MS Identification in Peppermint Essential Oil

m-Menth-3(8)-ene has been detected and identified via gas chromatography-mass spectrometry (GC-MS) in Mentha piperita (peppermint) essential oil extracts, albeit in trace quantities . The reported analytical method employs a non-polar capillary column (e.g., DB-5MS) with temperature programming from 50 °C to 250 °C at 5 °C/min . This established GC-MS detectability provides a validated analytical framework for identity confirmation and purity assessment of synthetic or isolated m-Menth-3(8)-ene. In contrast, p-menth-3-ene is more commonly encountered as a major dehydration product of menthol or as a constituent of thyme and other essential oils [1], making the specific detection of m-Menth-3(8)-ene a differentiating marker for authentic peppermint oil characterization or for tracking this specific isomer in synthetic mixtures.

Natural product chemistry GC-MS analysis Essential oil characterization

Explicit Caveat: Limited Availability of High-Strength Differential Evidence

A thorough search of the peer-reviewed primary literature, patent databases, and authoritative physicochemical data repositories reveals a significant gap in high-strength, head-to-head comparative data for m-Menth-3(8)-ene. No published studies were identified that directly compare the odor detection threshold, in vitro bioactivity (IC₅₀/EC₅₀), in vivo pharmacokinetic parameters, enantiomeric excess-dependent property variation, formulation stability, or synthetic yield efficiency of m-Menth-3(8)-ene against named comparators under controlled experimental conditions. The differentiation evidence assembled above relies on structural class-level inference, cross-study physicochemical comparisons, and historical reference descriptions. Prospective procurers should regard the current evidence base as indicative of differentiation potential rather than conclusive proof of functional superiority in any specific application context. Confirmatory head-to-head testing is recommended prior to large-volume procurement commitments for fragrance, flavor, or bioactivity-dependent applications.

Evidence gap analysis Procurement diligence Research transparency

m-Menth-3(8)-ene (CAS 13828-34-7): Evidence-Supported Research and Industrial Application Scenarios


Fragrance Discovery: IP-Differentiable m-Menthane Building Block

For fragrance discovery programs seeking to expand beyond the crowded p-menthane chemical space (dominated by limonene, p-menth-3-ene, and their derivatives), m-Menth-3(8)-ene offers a constitutionally distinct m-menthane scaffold explicitly recognized as a 'virgin substrate' for fragrance technology [1]. Its 1,3-meta substitution pattern and exocyclic 3(8) double bond provide synthetic entry into a chemical space with fewer prior-art constraints, potentially enabling composition-of-matter patent claims on novel derivatives. The documented menthene-class 'agreeable odor and cooling taste' [2] suggests derivatives may yield fragrance materials with differentiated sensory profiles from p-menthane-derived ingredients.

Analytical Reference Standard for Essential Oil Authenticity Testing

m-Menth-3(8)-ene has been detected by GC-MS in Mentha piperita (peppermint) essential oil extracts [1]. As a trace-level m-menthane constituent, it can serve as a marker compound in authenticity and adulteration testing of peppermint oils, complementing the more abundant p-menthane markers. Its distinct physicochemical constants—density 0.8214, refractive index 1.467, boiling point 172–174 °C [2]—and unique GC retention characteristics on non-polar columns (DB-5MS, 50–250 °C at 5 °C/min) [1] enable unambiguous identification in complex essential oil matrices.

QSAR and Formulation Modeling: Distinct LogP for Partitioning Prediction

With a calculated XlogP of 3.7 [1][2], m-Menth-3(8)-ene is approximately 10-fold less lipophilic than p-menth-3-ene (LogP ~4.732) . This quantitative hydrophobicity difference makes m-Menth-3(8)-ene a valuable compound for quantitative structure-activity relationship (QSAR) model training, fragrance substantivity prediction, and multiphase formulation development where differential oil-water partitioning behavior is required. Its distinct logP value also enables prediction of differential environmental fate, dermal absorption, and headspace partitioning relative to p-menthane analogs.

Terpene Synthetic Methodology Development

The exocyclic double bond at the 3(8) position of m-Menth-3(8)-ene represents a reactive handle that is structurally distinct from the endocyclic double bonds of p-menth-3-ene and limonene. This differential olefin geometry makes m-Menth-3(8)-ene a mechanistically informative substrate for developing and benchmarking regio- and stereoselective transformations—including epoxidation, hydroboration, and ene reactions—where the outcome can be directly compared to p-menthane substrates to establish structure-reactivity relationships [1]. Its established synthetic accessibility via asymmetric olefination and ene reaction sequences [2] further supports its use as a chiral building block in methodology studies.

Quote Request

Request a Quote for m-Menth-3(8)-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.